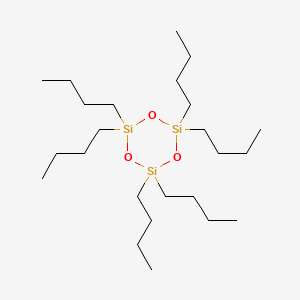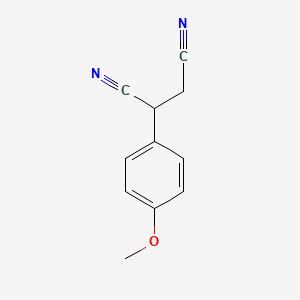
2-Hydroxy-3-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-sulfamoylbenzoic acid is a compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a sulfonamide group attached to the benzene ring. Hydroxybenzoic acids are prominent phenolic acids with significant biochemical and antioxidant capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-sulfamoylbenzoic acid can be synthesized through various methods. One common approach involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) using chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfonamide group . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated benzoic acids.
Scientific Research Applications
2-Hydroxy-3-sulfamoylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, blocking its activity and thereby affecting physiological processes such as pH regulation and ion transport . The sulfonamide group plays a crucial role in this binding interaction, enhancing the compound’s inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Lacks the sulfonamide group but shares the hydroxyl and carboxyl groups.
p-Hydroxybenzoic Acid: Similar structure but with the hydroxyl group in a different position.
Protocatechuic Acid: Contains two hydroxyl groups on the benzene ring.
Uniqueness
2-Hydroxy-3-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a broader range of chemical reactions and enhances its potential as an enzyme inhibitor compared to its analogues .
Properties
Molecular Formula |
C7H7NO5S |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-hydroxy-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |
InChI Key |
LTXPXASMSXBGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)

![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)





![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)

